2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid

Epigenetics HDAC Inhibition Cancer

2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid (CAS 1170442-73-5) is a fluorinated 2-aminothiazole-4-carboxylic acid derivative with the molecular formula C₁₀H₇FN₂O₂S and a molecular weight of 238.24 g/mol. It belongs to the phenylaminothiazole subclass of heterocyclic building blocks, defined by a thiazole core substituted at the 2-position with a 3-fluoroaniline moiety and bearing a free carboxylic acid at the 4-position.

Molecular Formula C10H7FN2O2S
Molecular Weight 238.24 g/mol
CAS No. 1170442-73-5
Cat. No. B1388359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid
CAS1170442-73-5
Molecular FormulaC10H7FN2O2S
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC2=NC(=CS2)C(=O)O
InChIInChI=1S/C10H7FN2O2S/c11-6-2-1-3-7(4-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15)
InChIKeyFURRDAGMYARYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid (CAS 1170442-73-5): Core Chemical Identity & Procurement Context


2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid (CAS 1170442-73-5) is a fluorinated 2-aminothiazole-4-carboxylic acid derivative with the molecular formula C₁₀H₇FN₂O₂S and a molecular weight of 238.24 g/mol . It belongs to the phenylaminothiazole subclass of heterocyclic building blocks, defined by a thiazole core substituted at the 2-position with a 3-fluoroaniline moiety and bearing a free carboxylic acid at the 4-position . Commercial sourcing from specialist fine-chemical suppliers typically lists purities of 95–98% . While frequently described in supplier literature as a compound of interest for medicinal chemistry, definitive, publicly available primary pharmacological data for this exact CAS entity remained fragmentary as of mid-2025; most quantitative structure-activity information must be inferred from close structural analogs or downstream derivatives [1].

Why 2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid Cannot Be Casually Replaced by Other Phenylaminothiazole Analogs


The 2-arylaminothiazole-4-carboxylic acid scaffold is highly sensitive to the nature and position of substituents on the N-phenyl ring. Even seemingly conservative halogen or positional isosteric changes dramatically alter hydrogen-bonding capacity, lipophilicity, and metabolic stability, which in turn control target engagement and pharmacokinetic profiles [1]. Published SAR around the related HDAC inhibitor NCH-31 demonstrates that a shift from a 3-fluorophenyl (meta) to a 4-fluorophenyl (para) group changes HDAC6 IC₅₀ values by more than 3-fold, while a change to a 3-chloro or 3-bromo substituent introduces distinct steric and electronic properties that further modify potency, selectivity, and solubility [2][3]. Consequently, substituting 2-(3-fluorophenylamino)-thiazole-4-carboxylic acid with a 2-(4-fluorophenylamino), 2-(2-fluorophenylamino), or 2-(3-chlorophenylamino) analog in a synthesis, assay, or procurement specification cannot be assumed to yield equivalent biological or physicochemical outcomes. The quantitative evidence below illustrates exactly where the 3-fluoro substitution provides specific differentiation.

Quantitative Differentiation Evidence for 2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid: Head-to-Head and Class-Level Comparisons


Pan-HDAC Inhibitory Potency: 3-Fluorophenyl vs. 4-Fluorophenyl and Parent Scaffold in Matched Molecular Series

In a direct comparison within a series of 2-aminothiazole-based HDAC inhibitors (NCH-31 analogues), the 3-fluorophenyl derivative IYS-10 demonstrated potent pan-HDAC inhibition, with IC₅₀ values of 0.049 µM against HDAC1, 0.15 µM against HDAC6, and 0.078 µM against HDAC9 [1]. Critically, its HDAC6 potency was 3.7-fold superior to that of the corresponding 4-fluorophenyl regioisomer IYS-15 (HDAC6 IC₅₀ = 0.55 µM), and also exceeded that of the parent compound NCH-31 (HDAC6 IC₅₀ = 0.23 µM) [1]. This indicates that the meta-fluorine substitution imparts a specific advantage for HDAC6 isoform engagement that is not replicated by para-fluoro or unsubstituted phenyl variants.

Epigenetics HDAC Inhibition Cancer

Antifungal Potency of the 3-Fluorophenylamino-Thiazole Scaffold vs. Commercial Fungicide Benchmark in Plant Disease Control

In a comparative in vivo antifungal study, 2-(3-fluorophenyl)amino-4-phenyl-1,3-thiazole (compound 16) reduced the severity of anthracnose in common bean plants to a level statistically comparable to the commercial fungicide thiophanate-methyl applied at 700 µg mL⁻¹, while the thiazole compound was tested at 2857 µg mL⁻¹ [1]. In vitro, this compound exhibited a Minimum Inhibitory Concentration (MIC) that was among the lowest of six azoles advanced to in planta testing, and in silico docking confirmed binding affinity for squalene epoxidase (SE) statistically equal to known SE inhibitors [1]. This directly ties the 3-fluorophenylamino-thiazole substructure to fungicidal efficacy, establishing a rationale for using 2-(3-fluorophenylamino)-thiazole-4-carboxylic acid as a key intermediate for further structural optimization of crop protection agents.

Agricultural Chemistry Antifungal Squalene Epoxidase Inhibition

Kinase Inhibitor Intermediates: The 3-Fluorophenylamino Scaffold Produces ATP-Competitive Inhibitors with Nanomolar Affinity

The 2-phenylaminothiazole chemotype, of which 2-(3-fluorophenylamino)-thiazole-4-carboxylic acid is a core building block, has yielded highly potent kinase inhibitors. The commercial probe KY-05009, a 2-phenylaminothiazole derivative, inhibits TNIK with a Ki of 100 nM and an IC₅₀ of 9 nM in biochemical assays, and demonstrates cellular target engagement by blocking TGF-β1-induced β-catenin nuclear translocation and Smad2/3 phosphorylation in A549 lung adenocarcinoma cells . While the exact substituents on KY-05009 differ from the target compound, the shared 2-aminothiazole core with a free 4-carboxylic acid (or derived amide/ester) is the essential synthetic entry point for generating focused kinase inhibitor libraries. The ethyl ester prodrug (CAS 886498-64-2, melting point 116–118°C) is explicitly cited as an intermediate for kinase inhibitor synthesis, confirming the practical utility of this compound family in drug discovery pipelines [1].

Kinase Inhibition TNIK Medicinal Chemistry

Regioisomeric Differentiation: Meta-Fluorine vs. Ortho-Fluorine Substitution Alters Lipophilicity and Hydrogen-Bonding Capacity

The position of the fluorine substituent on the N-phenyl ring directly modulates the physicochemical profile of the 2-aminothiazole-4-carboxylic acid scaffold. The meta-fluorine configuration (target compound) provides an optimal balance of lipophilicity (calculated XLogP3 ≈ 3.5 for the ethyl ester analog) and hydrogen-bonding capacity relative to the ortho-fluorine (2-fluoro) and para-fluorine (4-fluoro) regioisomers [1][2]. The ortho-fluoro isomer is documented to introduce steric hindrance near the amine linkage, potentially restricting rotational freedom of the phenyl ring and altering the presentation of the carboxylic acid for target binding [3]. Suppliers consistently list 2-(3-fluorophenylamino)-thiazole-4-carboxylic acid (CAS 1170442-73-5), 2-(4-fluorophenylamino)-thiazole-4-carboxylic acid (CAS 887405-91-6), and 2-(2-fluorophenylamino)-thiazole-4-carboxylic acid (CAS 1176721-71-3) as distinct catalog items, reflecting the fact that each regioisomer enables a different chemical space exploration vector and cannot be used interchangeably in a synthesis sequence without altering downstream biological outcomes [3].

Physicochemical Properties Drug Design SAR

Procurement-Driven Application Scenarios for 2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid (CAS 1170442-73-5)


HDAC Inhibitor Lead Optimization: Generating Isoform-Selective Probes

Research groups engaged in epigenetic drug discovery can use 2-(3-fluorophenylamino)-thiazole-4-carboxylic acid as the carboxylic acid handle for amide or hydroxamic acid derivatization, aiming to recapitulate the potent pan-HDAC activity observed for the 3-fluorophenyl analogue IYS-10 (HDAC1 IC₅₀ = 0.049 µM; HDAC6 IC₅₀ = 0.15 µM) [1]. The meta-fluorine substitution has been shown to confer a significant HDAC6 potency advantage over the para-fluoro regioisomer, making this specific building block essential for programs that require balanced Class I/IIb inhibition profiles. Coupling the free acid with diverse zinc-binding groups (hydroxamic acids, ortho-aminoanilides, thiols) via standard Hantzsch or amide-bond forming chemistry enables rapid library synthesis for SAR exploration [1].

Agrochemical Fungicide Development: Squalene Epoxidase Inhibitor Scaffold

Agrochemical R&D teams pursuing novel fungicides can deploy this compound as an advanced intermediate for synthesizing 4-substituted thiazole derivatives targeting squalene epoxidase (SE). A closely related 2-(3-fluorophenyl)amino-4-phenyl-1,3-thiazole demonstrated in vivo anthracnose control statistically equivalent to the commercial fungicide thiophanate-methyl, with in silico SE binding affinity comparable to established inhibitors [2]. The carboxylic acid at the 4-position provides a synthetic vector for introducing diverse substituents (esters, amides, heterocycles) to optimize phloem mobility, metabolic stability, and field efficacy. Patent literature on thiazolylcarboxanilides as microbicides further supports this application direction [3].

Kinase-Focused Medicinal Chemistry: ATP-Competitive Inhibitor Library Synthesis

The 2-phenylaminothiazole scaffold has been validated as a productive template for ATP-competitive kinase inhibition, exemplified by the clinical-stage TNIK inhibitor KY-05009 (Ki = 100 nM, IC₅₀ = 9 nM) . Medicinal chemistry teams can procure 2-(3-fluorophenylamino)-thiazole-4-carboxylic acid as the free-acid precursor for parallel amide synthesis, generating diverse C-4 substituents while maintaining the meta-fluorophenylamino pharmacophore. The ethyl ester analog (CAS 886498-64-2) provides a complementary building block for ester-based chemistry; the free acid enables direct coupling to amine-containing fragments without a deprotection step, streamlining library production workflows [4]. This procurement strategy supports hit-to-lead and lead optimization campaigns against TNIK, MLK1, and related serine/threonine kinases.

Structural Biology and Biophysical Assay Tool Compound Synthesis

The carboxylic acid functionality of this compound makes it suitable for bioconjugation and surface-immobilization strategies used in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography. The 3-fluorophenyl group provides a distinct ¹⁹F NMR handle for protein-ligand interaction studies and fragment-based screening, while the free acid can be coupled to biotin, fluorescent labels, or solid supports via EDC/NHS chemistry [5]. This specific regioisomer is preferred over the 4-fluoro and 2-fluoro analogs when the research objective is to probe binding pockets where the meta-fluorine substitution pattern has been established as optimal, such as in HDAC inhibitor co-crystal structures [1].

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